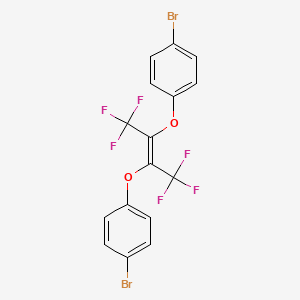
1,1,1,4,4,4-Hexafluoro-2,3-bis(4-bromophenoxy)-2-butene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,1,4,4,4-Hexafluoro-2,3-bis(4-bromophenoxy)-2-butene is a synthetic organic compound characterized by the presence of hexafluoro and bromophenoxy groups attached to a butene backbone. This compound is of interest due to its unique chemical properties, which make it useful in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,4,4,4-Hexafluoro-2,3-bis(4-bromophenoxy)-2-butene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-bromophenol and hexafluorobutene.
Formation of Intermediates: 4-bromophenol is reacted with a suitable base to form the phenoxide ion, which then reacts with hexafluorobutene under controlled conditions to form the desired product.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions. Solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) are commonly used. The reaction temperature is typically maintained between 50-100°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Use of large-scale reactors to handle bulk quantities of reactants.
Continuous Flow Systems: Implementation of continuous flow systems to enhance reaction efficiency and yield.
Purification: Advanced purification techniques such as recrystallization, distillation, or chromatography to obtain high-purity product.
化学反応の分析
Types of Reactions
1,1,1,4,4,4-Hexafluoro-2,3-bis(4-bromophenoxy)-2-butene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Addition Reactions: The double bond in the butene backbone can participate in addition reactions with various reagents.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various phenoxy derivatives, while oxidation and reduction can lead to different functionalized compounds.
科学的研究の応用
1,1,1,4,4,4-Hexafluoro-2,3-bis(4-bromophenoxy)-2-butene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
作用機序
The mechanism by which 1,1,1,4,4,4-Hexafluoro-2,3-bis(4-bromophenoxy)-2-butene exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways: Modulation of signaling pathways and biochemical processes.
類似化合物との比較
Similar Compounds
1,1,1,4,4,4-Hexafluoro-2-butene: Lacks the bromophenoxy groups, leading to different chemical properties.
2,3-Bis(4-bromophenoxy)-2-butene: Lacks the hexafluoro groups, affecting its reactivity and applications.
1,1,1,4,4,4-Hexafluoro-2,3-diphenoxy-2-butene: Similar structure but with phenoxy instead of bromophenoxy groups.
Uniqueness
1,1,1,4,4,4-Hexafluoro-2,3-bis(4-bromophenoxy)-2-butene is unique due to the combination of hexafluoro and bromophenoxy groups, which impart distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
分子式 |
C16H8Br2F6O2 |
|---|---|
分子量 |
506.03 g/mol |
IUPAC名 |
1-bromo-4-[(E)-3-(4-bromophenoxy)-1,1,1,4,4,4-hexafluorobut-2-en-2-yl]oxybenzene |
InChI |
InChI=1S/C16H8Br2F6O2/c17-9-1-5-11(6-2-9)25-13(15(19,20)21)14(16(22,23)24)26-12-7-3-10(18)4-8-12/h1-8H/b14-13+ |
InChIキー |
LTTXWCWSBQWNOD-BUHFOSPRSA-N |
異性体SMILES |
C1=CC(=CC=C1O/C(=C(\C(F)(F)F)/OC2=CC=C(C=C2)Br)/C(F)(F)F)Br |
正規SMILES |
C1=CC(=CC=C1OC(=C(C(F)(F)F)OC2=CC=C(C=C2)Br)C(F)(F)F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


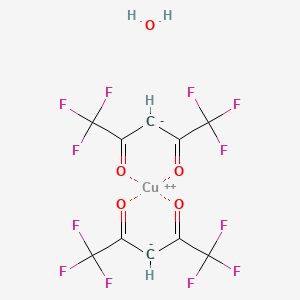
![Benzoic acid, 4-[2-oxo-2-[(phenylmethyl)thio]acetyl]-, methyl ester](/img/structure/B12851814.png)
![5-(Bromomethyl)-1,3-dimethyl-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B12851827.png)
![Methyl 4-[(methylthio)methyl]benzoate](/img/structure/B12851836.png)
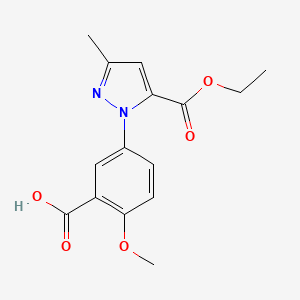
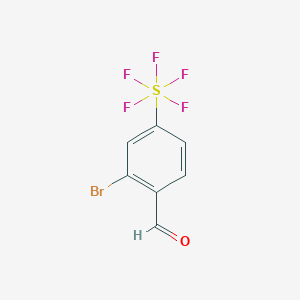
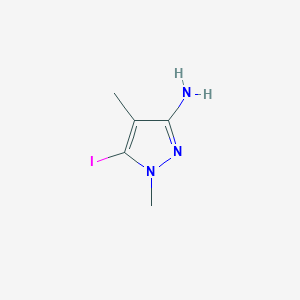
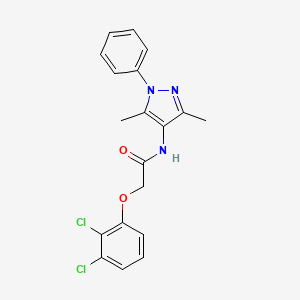

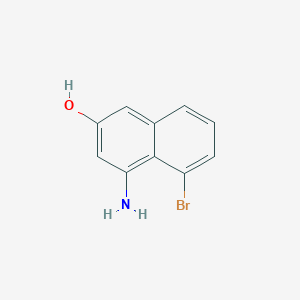
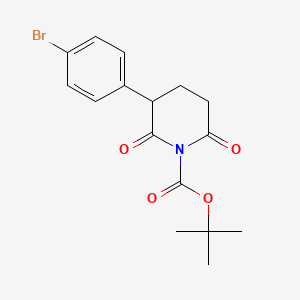
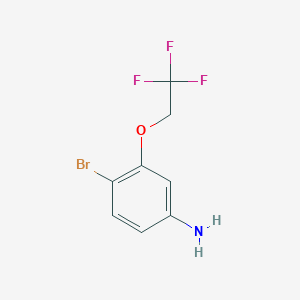
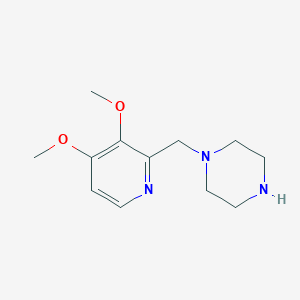
![2-[(4-Methoxyphenyl)methyl]pyrazolo[4,3-b]pyridine](/img/structure/B12851891.png)
